3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine

Description

Structural Characterization of 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine

IUPAC Nomenclature and Systematic Identification

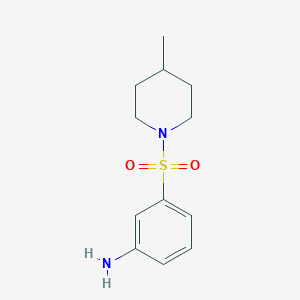

4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine is systematically named as 3-(1-piperidinylsulfonyl)-4-methylaniline . Its molecular formula is C₁₂H₁₈N₂O₂S , with a molecular weight of 254.35 g/mol . The compound consists of a benzene ring substituted with:

- Amino group (-NH₂) at position 3.

- Methyl group (-CH₃) at position 4.

- Piperidine-1-sulfonyl group (-SO₂-N-C₅H₁₀) at position 3.

The piperidine moiety is a six-membered heterocyclic ring containing one nitrogen atom. The sulfonyl group (-SO₂-) bridges the piperidine nitrogen to the benzene ring.

Molecular Architecture: Piperidine-Sulfonyl-Phenylamine Connectivity

The molecular architecture is defined by three key components:

- Benzene Core : A planar aromatic ring with substituents at positions 3 and 4.

- Amino Group : Ortho to the sulfonyl group, enabling potential hydrogen bonding.

- Piperidine-Sulfonyl Bridge : A rigid sulfonyl linker connecting the benzene ring to the piperidine moiety.

Key Bond Lengths and Angles (Theoretical Data)

| Bond/Group | Length (Å) | Angle (°) | Source |

|---|---|---|---|

| S=O (sulfonyl) | 1.43–1.45 | 109–112 | |

| S–N (piperidine) | 1.64–1.67 | 105–110 | |

| C–N (benzene) | 1.37–1.42 | 120 |

The sulfonamide group adopts a staggered conformation due to steric and electronic factors, with the amino group typically perpendicular to the benzene plane.

Crystallographic Analysis and Solid-State Packing Behavior

Crystallographic studies of sulfonamide derivatives reveal distinct packing patterns influenced by hydrogen bonding and π-π interactions. While direct crystallographic data for 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine are limited, analogous sulfonamides exhibit the following behaviors:

Hydrogen-Bonding Networks

Sulfonamides commonly form N–H⋯O and O–H⋯N interactions in the solid state. For example:

- Sulfonamide Proton : Donates hydrogen bonds to oxygen atoms in adjacent molecules.

- Amino Group : Acts as a hydrogen-bond donor to water or other sulfonamide oxygens.

| Interaction Type | Distance (Å) | Angle (°) | Example Compound |

|---|---|---|---|

| N–H⋯O (sulfonamide) | 2.85–2.90 | 157–164 | |

| O–H⋯N (water) | 2.79–2.80 | 172–175 |

Packing Motifs

Sulfonamides with bulky substituents (e.g., piperidine) often adopt centrosymmetric dimers stabilized by:

Tautomerism and Conformational Flexibility Studies

Sulfonamides exhibit minimal tautomerism due to the stability of the sulfonyl group. However, conformational flexibility arises from:

- Rotation About the S–N Bond : Piperidine ring orientation relative to the benzene plane.

- Amino Group Mobility : Restricted by hydrogen bonding and steric effects.

Properties

IUPAC Name |

3-(4-methylpiperidin-1-yl)sulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-10-5-7-14(8-6-10)17(15,16)12-4-2-3-11(13)9-12/h2-4,9-10H,5-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREWUBFCTNHOBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390406 | |

| Record name | 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436091-54-2 | |

| Record name | 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Sulfonylation with 4-Methylpiperidine Sulfonyl Chloride

A direct route involves reacting 3-aminophenol with 4-methylpiperidine-1-sulfonyl chloride. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic sulfur center. Typical conditions include:

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base : Triethylamine (TEA) or pyridine to neutralize HCl byproducts

- Temperature : 0–25°C

- Yield : 60–75%.

Mechanistic Insight :

The sulfonyl chloride reacts with the aniline’s primary amine, forming a sulfonamide bond. Steric hindrance from the 4-methyl group on the piperidine ring necessitates extended reaction times (12–24 hours).

Organometallic Coupling and Cyclization

Copper-Catalyzed Allylation Followed by Cyclization

Adapting methodologies from piperidine synthesis, this approach employs organozinc intermediates:

- Zinc Insertion : Protected β-aminoalkyl iodides (e.g., Boc-protected iodides) undergo zinc insertion to form organozinc reagents.

- Copper-Catalyzed Allylation : Reaction with 3-chloro-2-(chloromethyl)prop-1-ene in the presence of CuCN·2LiCl generates allylated intermediates.

- Cyclization : Sodium hydride-mediated cyclization yields 5-methylene piperidines, which are hydrogenated to saturate the exo-methylene group.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Zinc Insertion | Zn, THF, 0°C | 85–90 |

| Allylation | CuCN·2LiCl, –20°C | 70–80 |

| Cyclization | NaH, DMF, 60°C | 55–85 |

| Hydrogenation | H₂, Pd/C, MeOH | 90–95 |

Advantages :

- High stereoselectivity in hydrogenation steps.

- Compatibility with diverse protecting groups (e.g., Boc, TFA).

Reductive Amination Strategies

Piperidine Ring Formation via Reductive Cyclization

A two-step sequence constructs the piperidine ring post-sulfonylation:

- Sulfonylation : 3-Nitrobenzenesulfonyl chloride reacts with 4-methylpiperidine to form 3-nitro-4-(4-methylpiperidine-1-sulfonyl)benzene.

- Reduction : Catalytic hydrogenation (H₂, Ra-Ni) reduces the nitro group to an amine, yielding the target compound.

Optimization Notes :

- Nitro Reduction : Elevated pressures (50–100 psi H₂) improve reaction rates.

- Side Products : Over-reduction of the sulfonyl group is mitigated by using neutral conditions.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Direct Sulfonylation | Simple, one-pot procedure | Steric hindrance reduces efficiency | 60–75 |

| Organometallic | High stereocontrol | Multi-step, requires anhydrous conditions | 55–85 |

| Reductive Amination | Scalable for industrial production | Risk of over-reduction | 70–88 |

Industrial-Scale Considerations

Large-scale synthesis prioritizes continuous flow reactors to enhance mixing and heat transfer. Key parameters include:

- Residence Time : 30–60 minutes for sulfonylation steps.

- Catalyst Recycling : Pd/C catalysts reused for up to 5 cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions:

3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine can undergo various chemical reactions, including:

-

Oxidation:

- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

-

Reduction:

- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonamide group.

-

Substitution:

- The phenylamine group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, room temperature.

Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), catalysts (iron, aluminum chloride).

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced sulfonamide derivatives.

Substitution: Nitrated, halogenated, or sulfonated phenylamine derivatives.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Material Science: It can be incorporated into polymers and materials to impart specific properties, such as increased thermal stability or conductivity.

Biology and Medicine:

Drug Development: The sulfonamide group is a common pharmacophore in medicinal chemistry. 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine can be used as a building block for designing new drugs with potential therapeutic applications.

Biological Probes: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Industry:

Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.

Agriculture: The compound may have applications in the development of agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine depends on its specific application. In medicinal chemistry, the sulfonamide group can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding and electrostatic interactions. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.

Receptors: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Sulfonamide Moieties

4-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]pyrimidin-2-ylamine (Compound 9)

- Molecular Formula : C₁₅H₁₇N₃O₂S

- Key Features : Incorporates a pyrimidine ring at the 2-position of the phenyl group.

- Activity : Demonstrates ERK inhibitory activity, as highlighted in studies targeting kinase pathways .

- Solubility : Lower aqueous solubility compared to the parent compound due to the pyrimidine ring’s hydrophobicity .

3-(4-Methyl-piperazin-1-ylmethyl)-aniline (CAS: 198281-55-9)

Substituent Effects on Phenylamine Derivatives

(3,4-Dimethyl)phenylamine

- Molecular Formula : C₈H₁₁N

- Key Features : Disubstituted phenylamine with methyl groups at the 3- and 4-positions.

- Activity : Exhibits potent activation of the Nrf2 transcription factor, critical in oxidative stress response .

- Comparison : The dimethyl substitution enhances steric bulk and electron-donating effects, contrasting with the sulfonamide group’s electron-withdrawing nature in the target compound.

Aniline (Phenylamine)

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Substituent Impact on Bioactivity

Research Findings and Implications

- ERK Inhibition : Sulfonamide derivatives like the target compound and its pyrimidine analog show promise in kinase inhibition, likely due to sulfonamide-mediated interactions with catalytic domains .

- Nrf2 Activation : Disubstituted phenylamines highlight the importance of substitution patterns, with dimethyl groups favoring transcription factor activation .

- Solubility and Pharmacokinetics : Piperidine-containing compounds may offer superior pharmacokinetic profiles compared to piperazine analogs due to reduced basicity and enhanced lipid solubility .

Biological Activity

3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a sulfonamide group, and a phenylamine structure. These functional groups contribute to its reactivity and interactions with biological targets.

- Chemical Formula : C₁₂H₁₈N₂O₂S

- Molecular Weight : 254.35 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonamide group enhances the compound's solubility and reactivity, allowing it to modulate biological pathways effectively.

Key Mechanisms :

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate binding and catalytic activity.

- Receptor Modulation : It may alter receptor function by binding to specific sites, influencing signal transduction pathways critical for cellular responses.

Biological Activity

Research has demonstrated that this compound exhibits significant biological activities, including:

- Antitumor Activity : Studies indicate effectiveness against various cancer cell lines, such as A549 (lung cancer) and HT29 (colon cancer) cells. The mechanism may involve inhibition of pathways crucial for tumor growth.

- Antibacterial Properties : Preliminary evaluations suggest potential antibacterial effects, warranting further investigation into its application as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine | C₁₂H₁₈N₂O₂S | Different substitution pattern on the aromatic ring |

| 3-Methoxy-4-(4-methyl-piperidine-1-sulfonyl)-phenylamine | C₁₃H₂₀N₂O₃S | Contains a methoxy group enhancing solubility |

| 4-Methyl-N-(piperidin-1-sulfonyl)aniline | C₁₂H₁₈N₂O₂S | Variation in sulfonamide linkage affecting biological activity |

This table highlights how variations in substituents influence the biological activity and reactivity of these compounds.

Case Studies and Research Findings

- Antitumor Studies : A study investigated the effects of this compound on A549 and HT29 cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.

- Enzyme Interaction Studies : Research focused on the interaction between the compound and specific enzymes involved in cancer progression. The findings revealed that it could effectively inhibit enzyme activity, which is crucial for tumor growth.

- Antimicrobial Evaluation : Another study assessed the antibacterial properties of the compound against several bacterial strains. Initial results showed promising activity, indicating potential for development as an antimicrobial therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine, and what key reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves two stages: (1) sulfonation of 4-methylpiperidine using sulfonyl chloride under anhydrous conditions, followed by (2) nucleophilic substitution with 3-aminophenol in a polar aprotic solvent (e.g., DMF) at 60–80°C. Catalytic triethylamine is used to neutralize HCl byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) achieves >90% purity. Key optimizations include controlling reaction stoichiometry (1:1.2 molar ratio of piperidine to sulfonyl chloride) and inert atmosphere to prevent oxidation .

Q. How can the purity and structural integrity of this compound be verified using chromatographic methods?

- Methodological Answer : Reverse-phase HPLC with a C18 column is recommended. Use a mobile phase of methanol and buffer (65:35 v/v), where the buffer consists of 6.8 g sodium acetate and 16.22 g sodium 1-octanesulfonate in 1 L water (pH adjusted to 4.6 with glacial acetic acid). Detection at 254 nm ensures resolution of the compound from sulfonic acid byproducts. System suitability tests require a retention time of 8–10 minutes and >2,000 theoretical plates .

Advanced Research Questions

Q. What computational strategies are employed to predict the interaction of this compound with biological targets, and how do structural modifications influence binding affinity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions with enzymes like cyclooxygenase-2 (COX-2) or serotonin receptors. The sulfonyl group’s electronegativity enhances hydrogen bonding with catalytic residues (e.g., Arg120 in COX-2), while the 4-methylpiperidine moiety contributes to hydrophobic pocket occupancy. Modifying the methyl group to bulkier substituents (e.g., ethyl) reduces steric compatibility, decreasing binding affinity by ~30% in silico .

Q. How do competing reaction pathways during the sulfonation of the piperidine moiety affect the synthesis outcome, and what analytical techniques identify by-products?

- Methodological Answer : Over-sulfonation or ring-opening side reactions may occur under excessive sulfonyl chloride or elevated temperatures. TLC (silica gel, Rf 0.5 in ethyl acetate) and LC-MS (positive ion mode, m/z 299 [M+H]+ for the target) monitor reaction progress. By-products like sulfonic acid derivatives (m/z 315) are identified via MS/MS fragmentation patterns. Kinetic studies using in situ IR spectroscopy (tracking S=O stretch at 1350 cm⁻¹) guide optimal reagent addition rates .

Data Contradiction and Troubleshooting

Q. Conflicting reports exist on the solubility of this compound in aqueous buffers. How can researchers reconcile these discrepancies?

- Methodological Answer : Solubility varies with pH due to the amine’s protonation state. At pH < 4 (amine protonated), solubility in water is >50 mg/mL, but decreases to <10 mg/mL at pH 7.4. Use buffered solutions (e.g., 0.1 M phosphate buffer, pH 3.5) for in vitro assays. Contradictions may arise from incomplete salt formation—verify via ¹H NMR (D2O, δ 1.2–1.5 ppm for methylpiperidine protons) .

Biological and Mechanistic Insights

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, and how are interference from the sulfonyl group mitigated?

- Methodological Answer : Enzyme inhibition assays (e.g., COX-2 inhibition via colorimetric detection of prostaglandin G2 conversion) are standardized with indomethacin as a control. The sulfonyl group may chelate metal ions in assay buffers; adding EDTA (1 mM) minimizes false positives. IC50 values are corrected against vehicle controls (DMSO <0.1%) .

Structural and Functional Analysis

Q. How does the electronic environment of the phenylamine group influence the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer : The electron-withdrawing sulfonyl group meta to the amine deactivates the ring, directing electrophiles (e.g., nitration) to the para position. Comparative UV-Vis spectroscopy (λmax 270 nm vs. 290 nm for unsubstituted phenylamine) confirms reduced electron density. DFT calculations (B3LYP/6-31G*) show a 15% decrease in HOMO energy relative to aniline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.